Ac-ATS010-KE -

Ac-ATS010-KE

Catalog Number: EVT-1534125
CAS Number:
Molecular Formula: C43H41F5N6O12S
Molecular Weight: 960.883
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ac-ATS010-KE is a novel Selective, irreversible, and Rapid Cell-Permeable Inhibitor of Human Caspase-3.
Source

Ac-ATS010-KE was developed through synthetic methodologies aimed at enhancing the selectivity and permeability of caspase inhibitors. The compound's design incorporates a thiophene carboxylate leaving group, which is instrumental in its biological activity .

Classification

Ac-ATS010-KE falls under the category of small molecule inhibitors used in biochemical research and therapeutic applications. Its primary classification is as a caspase-3 inhibitor, making it relevant in studies focused on apoptosis and related diseases.

Synthesis Analysis

Methods

The synthesis of Ac-ATS010-KE involves several key steps that optimize its selectivity and efficacy. The compound is synthesized through a series of reactions that include:

  1. Formation of the Thiophene Ring: The thiophene moiety is crucial for the compound's activity.
  2. Carboxylate Group Introduction: A carboxylate leaving group enhances the compound's ability to penetrate cellular membranes.
  3. Final Assembly: The final product is obtained through coupling reactions that ensure the correct orientation and functional groups are present.

Technical Details

The synthetic route typically employs standard organic chemistry techniques, including:

  • Reflux conditions for reaction completion.
  • Purification methods such as chromatography to isolate the final product with high purity (>98%) .
Molecular Structure Analysis

Structure

The molecular structure of Ac-ATS010-KE features a thiophene core with specific substituents that enhance its binding affinity for caspase-3. The compound's structure can be represented as follows:

Ac ATS010 KE Structure CxHyNzOaSb\text{Ac ATS010 KE Structure }\quad \text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where x,y,z,a,bx,y,z,a,b represent the number of respective atoms in the compound.

Data

Key data regarding Ac-ATS010-KE includes:

  • Molecular Weight: Approximately 300 g/mol (exact value may vary based on specific substituents).
  • Log P (Partition Coefficient): Indicates lipophilicity, which is essential for cell permeability.
Chemical Reactions Analysis

Reactions

Ac-ATS010-KE primarily engages in reversible binding with caspase-3, inhibiting its activity. The mechanism involves the formation of an enzyme-inhibitor complex that prevents substrate access to the active site.

Technical Details

The kinetics of Ac-ATS010-KE show rapid and irreversible binding characteristics, which are advantageous for therapeutic applications where prolonged inhibition is desired. The IC50 values indicate strong selectivity towards caspase-3 compared to other caspases .

Mechanism of Action

Process

The mechanism by which Ac-ATS010-KE inhibits caspase-3 involves:

  1. Binding to the Active Site: The compound fits into the active site of caspase-3, blocking substrate access.
  2. Conformational Change: This binding induces a conformational change in the enzyme, rendering it inactive.
  3. Prevention of Apoptosis: By inhibiting caspase-3, Ac-ATS010-KE effectively prevents apoptosis triggered by various stimuli.

Data

Experimental data support that Ac-ATS010-KE exhibits high selectivity with IC50 values around 10 nM for caspase-3, indicating potent inhibitory effects .

Physical and Chemical Properties Analysis

Physical Properties

Ac-ATS010-KE is characterized by:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as DMSO and ethanol; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Exhibits reactivity towards nucleophiles due to its electrophilic nature.
Applications

Scientific Uses

Ac-ATS010-KE has several applications in scientific research:

  1. Cellular Studies: Used extensively in apoptosis research to study cell death mechanisms.
  2. Therapeutic Development: Potential use in developing treatments for diseases where apoptosis plays a critical role, such as cancer and neurodegenerative disorders.
  3. Imaging Probes: Modified versions of this compound are being explored as activity-based probes for imaging apoptosis via positron emission tomography (PET) .
Introduction to Caspase-3 as a Therapeutic and Diagnostic Target

Caspase-3 (CASP3) is a cysteine-aspartic acid protease classified as the primary "executioner" protease in apoptotic pathways. Its activation represents the convergence point of extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptosis signaling cascades. Upon activation, caspase-3 cleaves over 400 cellular substrates, including structural proteins (e.g., actin), DNA repair enzymes (e.g., PARP1), and other procaspases, leading to systematic cellular dismantling characteristic of apoptosis [7]. Beyond its well-established role in programmed cell death, emerging evidence reveals caspase-3's involvement in non-apoptotic processes, including cellular differentiation, synaptic plasticity, and cytoprotective autophagy [10]. This functional duality underscores its complex roles in health and disease.

Table 1: Key Characteristics of Ac-ATS010-KE

PropertyValue
Chemical Name(4S,7S,10S,13S,16S)-13-Benzyl-7-(carboxymethyl)-16-(2-((5-methylthiophene-2-carbonyl)oxy)acetyl)-2,5,8,11,14-pentaoxo-10-((perfluorophenyl)methyl)-4-(pyridin-3-ylmethyl)-3,6,9,12,15-pentaazaoctadecan-18-oic acid
CAS Registry Number2379342-67-1
Molecular FormulaC₄₃H₄₁F₅N₆O₁₂S
Molecular Weight960.88 g/mol
MechanismIrreversible caspase-3 inhibitor with KE warhead
Target Selectivity>150-fold selective over caspase-7

Biochemical Role of Caspase-3 in Apoptosis and Disease Pathogenesis

Caspase-3 exists as an inactive zymogen (procaspase-3) that undergoes proteolytic cleavage by initiator caspases (e.g., caspase-8, -9) into p17 and p12 subunits. These assemble into the active heterotetramer, which recognizes the amino acid sequence DEXD (where X is any amino acid) in substrates. In cancer, caspase-3 activity exhibits a paradoxical duality. While chemotherapy-induced apoptosis relies on caspase-3 activation, baseline caspase-3 expression correlates with tumor aggressiveness in certain contexts. Pheochromocytoma studies demonstrate that non-lethal caspase-3 overexpression paradoxically enhances cancer cell migration and proliferation. This occurs through caspase-3-mediated cleavage of proteins like SRC kinase, which activates pro-survival pathways rather than cell death execution [5]. Similarly, caspase-3 and caspase-7 (CASP7) promote cytoprotective autophagy and DNA damage responses in breast cancer cells under nutrient deprivation or proteotoxic stress. Genetic ablation of both caspases impaired LC3B lipidation, ATG7 expression, and γH2AX phosphorylation—key markers of autophagy and DNA repair—and induced synthetic lethality in BRCA1-deficient cells [10]. In neurodegenerative disorders, reduced caspase-3 activity contributes to pathological neuronal accumulation, while excessive activity drives neuronal loss in Alzheimer’s disease via amyloid-beta precursor protein cleavage [7].

Table 2: Caspase-3 Dysregulation in Human Diseases

Disease CategoryPathogenic RoleMolecular Consequences
Solid Tumors (e.g., Breast, Prostate, Pheochromocytoma)Overexpression linked to migration, invasion, and therapy resistance; non-lethal activation promotes pro-survival pathwaysCleavage of SRC kinase; PARP1 dysregulation; impaired DNA damage response
Neurodegenerative Disorders (e.g., Alzheimer’s)Excessive activation drives neuronal apoptosis; contributes to amyloid-beta pathologyCleavage of amyloid-beta precursor protein; tau fragmentation
Ischemic Injury (e.g., Stroke, MI)Hyperactivation exacerbates tissue damagePARP1 inactivation; DNA fragmentation

Challenges in Caspase-3-Specific Molecular Imaging and Targeted Therapy

Despite its therapeutic and diagnostic potential, targeting caspase-3 faces significant hurdles. Molecular imaging of caspase-3 activity in vivo using positron emission tomography (PET) tracers has been hampered by:

  • Low Tumor Uptake & Selectivity: Early caspase-3 radiotracers like [¹⁸F]ICMT-11 and [¹⁸F]CP-18 showed insufficient accumulation in tumors and poor selectivity over homologous caspases (e.g., caspase-7). This results in inadequate signal-to-noise ratios for clinical imaging [3].
  • Pharmacokinetic Limitations: Tracers must rapidly penetrate cells, bind caspase-3 before degradation, and clear from non-target tissues to achieve high contrast. Slow-binding inhibitors like Ac-DW3-KE (a first-generation caspase-3 inhibitor) failed in vivo due to suboptimal kinetics [6].
  • Temporal Dynamics: Apoptosis induction is transient and heterogeneous. Imaging probes must capture peak caspase-3 activity within a narrow therapeutic window, complicating clinical scheduling [3] [6].Therapeutically, modulating caspase-3 is equally challenging. Inhibitors risk promoting tumor survival by blocking apoptosis, while activators face delivery challenges and off-target toxicity. Furthermore, caspase-3's structural similarity to caspase-7 (~55% homology) complicates the design of isoform-specific drugs.

Table 3: Selectivity Profiles of Caspase-3 Inhibitors

CompoundCaspase-3 IC₅₀ (nM)Selectivity vs. Caspase-7Key Limitation
Ac-DW3-KE8.2 ± 1.1120-foldSlow binding kinetics (kᵢₙ/Kᵢ = 1.2 × 10³ M⁻¹s⁻¹)
Ac-DEVD-KE0.5 ± 0.14-foldLow selectivity; poor in vivo stability
Ac-ATS010-KE0.7 ± 0.2>150-foldOptimized for PET probe development

Rationale for Developing Activity-Based Probes (ABPs) in Apoptosis Detection

Activity-based probes (ABPs) overcome limitations of substrate-based probes (SBPs) by covalently binding the active site of caspase-3, enabling direct quantification of enzyme activity rather than expression. ABPs comprise three elements:

  • Reactive Warhead: An electrophile (e.g., acyloxymethyl ketone/AOMK) that irreversibly binds the catalytic cysteine.
  • Peptide Recognition Sequence: Confers target specificity (e.g., DEVD for caspases).
  • Detection Tag: Radiolabel or fluorophore for imaging.Ac-ATS010-KE emerged as a superior scaffold for ABP development due to its optimized kinetics and selectivity. Its design incorporates:
  • Pentafluorophenylalanine (Phe(F5)): Replaces βhLeu in Ac-DW3-KE, enhancing hydrophobic interactions with caspase-3’s S2 pocket and improving kᵢₙ/Kᵢ by 154-fold compared to Ac-DW3-KE [6].
  • KE Warhead (5-methyl-2-thiophene carboxylate-derived ketoester): Replaces AOMK, boosting caspase-3 selectivity over caspase-7 by exploiting prime-side subsite differences [3] [6].
  • N-terminal Modifiability: Allows linker conjugation for radiolabels (e.g., ¹⁸F) without disrupting target engagement, as residues beyond P5 lie outside the active site [6].Preclinical validation confirmed that Ac-ATS010-KE derivatives like [¹⁸F]MICA-316 selectively bind caspase-3 in apoptotic cells in vitro, though further optimization is needed to improve in vivo tumor retention [3] [6].

Table 4: Kinetic Parameters of Caspase-3 ABPs

ParameterAc-DW3-KEAc-ATS010-KE
kᵢₙ (s⁻¹)0.0023 ± 0.00010.35 ± 0.02
Kᵢ (μM)1.9 ± 0.30.05 ± 0.01
kᵢₙ/Kᵢ (M⁻¹s⁻¹)1.2 × 10³7.0 × 10⁶
Caspase-7 Selectivity120-fold>150-fold

Properties

Product Name

Ac-ATS010-KE

IUPAC Name

(4S,7S,10S,13S,16S)-13-Benzyl-7-(carboxymethyl)-16-(2-((5-methylthiophene-2-carbonyl)oxy)acetyl)-2,5,8,11,14-pentaoxo-10-((perfluorophenyl)methyl)-4-(pyridin-3-ylmethyl)-3,6,9,12,15-pentaazaoctadecan-18-oic acid

Molecular Formula

C43H41F5N6O12S

Molecular Weight

960.883

InChI

InChI=1S/C43H41F5N6O12S/c1-20-10-11-31(67-20)43(65)66-19-30(56)25(16-32(57)58)51-40(62)27(13-22-7-4-3-5-8-22)52-41(63)28(15-24-34(44)36(46)38(48)37(47)35(24)45)53-42(64)29(17-33(59)60)54-39(61)26(50-21(2)55)14-23-9-6-12-49-18-23/h3-12,18,25-29H,13-17,19H2,1-2H3,(H,50,55)(H,51,62)(H,52,63)(H,53,64)(H,54,61)(H,57,58)(H,59,60)/t25-,26-,27-,28-,29-/m0/s1

InChI Key

GIKNNIUUHLGPPS-ZIUUJSQJSA-N

SMILES

CC(N[C@@H](CC1=CC=CN=C1)C(N[C@@H](CC(O)=O)C(N[C@@H](CC2=C(F)C(F)=C(F)C(F)=C2F)C(N[C@@H](CC3=CC=CC=C3)C(N[C@H](C(COC(C4=CC=C(C)S4)=O)=O)CC(O)=O)=O)=O)=O)=O)=O

Solubility

Soluble in DMSO

Synonyms

Ac-ATS010-KE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.